(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 897483-94-2
VCID: VC6731160
InChI: InChI=1S/C20H21N3OS2/c1-14-12-15(2)19-17(13-14)26-20(21-19)23-9-7-22(8-10-23)18(24)6-5-16-4-3-11-25-16/h3-6,11-13H,7-10H2,1-2H3/b6-5+
SMILES: CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C
Molecular Formula: C20H21N3OS2
Molecular Weight: 383.53

(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 897483-94-2

Cat. No.: VC6731160

Molecular Formula: C20H21N3OS2

Molecular Weight: 383.53

* For research use only. Not for human or veterinary use.

(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 897483-94-2

Specification

CAS No. 897483-94-2
Molecular Formula C20H21N3OS2
Molecular Weight 383.53
IUPAC Name (E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C20H21N3OS2/c1-14-12-15(2)19-17(13-14)26-20(21-19)23-9-7-22(8-10-23)18(24)6-5-16-4-3-11-25-16/h3-6,11-13H,7-10H2,1-2H3/b6-5+
Standard InChI Key GIHIEBQOAQHBCG-AATRIKPKSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C

Introduction

Chemical Structure and Nomenclature

Structural Components

The molecule comprises three distinct regions:

  • 4,5-Dimethyl-1,3-benzothiazol-2-yl Group: A bicyclic aromatic system with a thiazole ring fused to a benzene ring, methyl-substituted at positions 4 and 5. This moiety contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets .

  • Piperazine Linker: A six-membered diamine ring providing conformational flexibility and serving as a spacer between the benzothiazole and the enone system.

  • (2E)-3-(Thiophen-2-yl)prop-2-en-1-one: An α,β-unsaturated ketone (enone) with a thiophene substituent. The E-configuration of the double bond ensures optimal geometry for Michael addition reactions, a hallmark of covalent inhibitor activity .

Systematic Nomenclature

  • IUPAC Name: (2E)-1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

  • SMILES: Cc1cc(c(C)c2c1sc(n3ccn(c3)C(=O)/C=C/c4cccs4)n2

  • Molecular Formula: C₂₀H₂₁N₃OS₂ .

Physicochemical Properties

Key Parameters

PropertyValueImplications
Molecular Weight383.54 g/molWithin Lipinski’s rule limit (≤500)
logP4.607High lipophilicity; may affect solubility
logD4.607Consistent hydrophobicity across pH
Water Solubility (LogSw)-4.31Poor aqueous solubility
Polar Surface Area (PSA)30.944 ŲModerate membrane permeability
Rotatable Bonds4Conformational flexibility
Hydrogen Bond Acceptors3Limited polarity
Hydrogen Bond Donors0No capacity for H-bond donation

These properties align with guidelines for central nervous system (CNS)-penetrant drugs, though the high logP may necessitate formulation optimization .

Synthetic and Analytical Considerations

Synthetic Pathway (Hypothetical)

While the exact synthesis is undisclosed, retrosynthetic analysis suggests:

  • Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with a carbonyl source.

  • Piperazine Substitution: N-alkylation of piperazine with a benzothiazole-containing electrophile.

  • Enone Installation: Aldol condensation between a thiophene aldehyde and an acetylated piperazine intermediate.

Analytical Characterization

  • Mass Spectrometry: Expected [M+H]⁺ peak at m/z 384.54.

  • NMR: Key signals include:

    • δ 2.30–2.45 ppm (singlets for methyl groups on benzothiazole).

    • δ 6.90–7.80 ppm (aromatic protons from benzothiazole and thiophene).

    • δ 7.50 ppm (doublet for enone vinyl proton) .

Drug Discovery Applications

Library Inclusion and Screening

G856-9489 is cataloged in two specialized libraries:

  • Covalent Inhibitors Library: Targets enzymes with nucleophilic cysteine residues (e.g., kinases, proteases).

  • Cysteine-Treated Covalent Library: Focuses on irreversible binding to cysteine thiols, a strategy used in drugs like ibrutinib .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Methyl Groups: The 4,5-dimethyl substitution may enhance target binding through hydrophobic interactions.

  • Piperazine Linker: Adjusting linker length could modulate potency and selectivity.

  • Thiophene-Enone System: The α,β-unsaturated ketone is critical for covalent bond formation with cysteine residues .

Pharmacological Profile (Projected)

Target Hypotheses

Potential targets include:

  • Kinases: BTK, EGFR, or JAK3, where cysteine-directed covalent inhibition is established.

  • Proteases: SARS-CoV-2 main protease (Mpro), which has a catalytic cysteine.

ADME/Tox Predictions

ParameterPrediction
Bioavailability70–80% (oral)
Plasma Protein Binding>90%
CYP450 InhibitionModerate (CYP3A4)
hERG InhibitionLow risk

These projections assume standard dosing regimens and require empirical validation .

Future Directions and Challenges

Research Priorities

  • Target Deconvolution: Use chemoproteomics to identify binding partners.

  • Metabolic Stability: Assess susceptibility to hepatic CYP450 enzymes.

  • Crystallography: Solve co-crystal structures with validated targets.

Development Risks

  • Reactive Metabolites: The enone moiety may undergo glutathione conjugation, leading to hepatotoxicity.

  • Off-Target Effects: Broad cysteine reactivity could limit therapeutic index.

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